3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine is a chemical compound with the empirical formula C₁₃H₂₃NO₂Si and a molecular weight of 253.41 g/mol. It is characterized by the presence of a pyridine ring substituted with a methoxy group and a tert-butyldimethylsilyloxy group at the 3-position. This compound is notable for its unique structure, which enhances its stability and solubility in various organic solvents, making it an important intermediate in organic synthesis and medicinal chemistry .
The tert-butyldimethylsilyloxy (TBDMS) group is a common protecting group in organic synthesis. It can be used to protect a hydroxyl group during a reaction and then easily removed later []. The methoxy group (OCH3) on the pyridine ring might participate in various chemical reactions, making this molecule a potential intermediate in the synthesis of more complex molecules.
Pyridine derivatives are a prevalent class of heterocyclic compounds with diverse biological activities []. The combined presence of the methoxy group and the TBDMS-protected hydroxyl group could provide interesting functionalities for exploring potential drug candidates. However, further research is needed to determine any specific activity of 3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine.
Pyridine-based materials have applications in various fields, including organic electronics and solar cells []. The TBDMS group could be used to control the solubility and reactivity of the molecule during material synthesis. More research is required to understand the potential role of 3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine in this field.
These reactions highlight its versatility as a building block in synthetic organic chemistry .
Research indicates that 3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine exhibits significant biological activity. It acts as a receptor antagonist, specifically binding to beta-adrenergic receptors, which are crucial in various physiological responses such as heart rate regulation and smooth muscle relaxation. This activity suggests potential therapeutic applications in cardiovascular diseases and other conditions influenced by adrenergic signaling .
The synthesis of 3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine typically involves the following steps:
This compound has various applications in:
Its unique structure allows it to be a valuable tool in both academic and industrial research settings .
Interaction studies involving 3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine have focused on its binding affinity to beta-adrenergic receptors. These studies indicate that the compound can effectively modulate receptor activity, potentially influencing downstream signaling pathways associated with various physiological effects. Further research may explore its interactions with other biomolecules to better understand its pharmacodynamics and pharmacokinetics .
Several compounds share structural similarities with 3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine, including:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
3-Methoxypyridine | Lacks silyl protection | Simpler structure, less stable |
N,N-Dimethylpyridinamine | Different functional groups | More reactive due to amine presence |
2-(tert-Butyldimethylsilyl)pyridine | Similar silyl protection | Different substitution pattern |
These compounds differ primarily in their substituents and functional groups, which influence their reactivity, stability, and biological activity. The unique tert-butyldimethylsilyloxy group in 3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine enhances its solubility and stability compared to simpler derivatives, making it particularly valuable for specific applications in synthesis and pharmacology .
3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine (CAS 1045855-62-6) is a pyridine derivative featuring a methoxy group at the 5-position and a TBDS-protected hydroxymethyl group at the 3-position. Its molecular formula is C₁₃H₂₃NO₂Si, with a molecular weight of 253.41 g/mol. The compound exists as a solid, though specific melting and boiling points remain unreported.
The TBDS group serves as a steric and electronic shield, enhancing stability during synthetic manipulations.
Property | Value | Source |
---|---|---|
CAS Number | 1045855-62-6 | |
Molecular Formula | C₁₃H₂₃NO₂Si | |
Molecular Weight | 253.41 g/mol | |
SMILES | COc1cncc(COSi(C)C(C)(C)C)c1 | |
InChI Key | QZZNOAMEUXEYKS-UHFFFAOYSA-N | |
Solubility | Organic solvents (e.g., DME, THF) |
The development of 3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine aligns with advancements in silyl ether chemistry. The tert-butyldimethylsilyl group was introduced in the 1970s as a robust protecting group for alcohols, offering superior stability compared to trimethylsilyl (TMS) analogs.
The compound is synthesized via silylation of 5-methoxy-3-hydroxymethylpyridine using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base (e.g., imidazole or triethylamine). This reaction proceeds via nucleophilic substitution, where the hydroxyl group attacks the electrophilic silicon center in TBSCl.
Key Steps:
This methodology is widely used in organic synthesis due to its high yield and selectivity.
3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine is critical in medicinal chemistry and materials science due to its versatility.
Protecting Group in Synthesis:
Catalytic Reactions:
Biological Probes:
3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine is an organosilicon compound characterized by a pyridine ring system with two distinct substituents [1]. The compound possesses a Chemical Abstracts Service registry number of 1045855-62-6 and exhibits a molecular formula of C₁₃H₂₃NO₂Si with a corresponding molecular weight of 253.413 atomic mass units [1] [2].
The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically derived from its structural components: the pyridine core bearing a methoxy group at position 5 and a tert-butyldimethylsilyloxy-protected hydroxymethyl group at position 3 [1]. The compound's canonical Simplified Molecular Input Line Entry System representation is COC1=CN=CC(COSi(C)C(C)(C)C)=C1, which provides a standardized textual description of its molecular structure [1].
Property | Value |
---|---|
Chemical Abstracts Service Number | 1045855-62-6 [1] |
Molecular Formula | C₁₃H₂₃NO₂Si [1] |
Molecular Weight | 253.413 g/mol [1] |
International Union of Pure and Applied Chemistry Name | 3-((tert-butyldimethylsilyl)oxy)methyl)-5-methoxypyridine [1] |
Canonical Simplified Molecular Input Line Entry System | COC1=CN=CC(COSi(C)C(C)(C)C)=C1 [1] |
The structural architecture consists of a six-membered aromatic pyridine ring with electron-withdrawing and electron-donating substituents that influence the compound's electronic properties [1]. The tert-butyldimethylsilyl group functions as a protecting group for the hydroxymethyl functionality, providing steric bulk and chemical stability under various reaction conditions [3].
The three-dimensional molecular geometry of 3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine exhibits characteristic features typical of substituted pyridine derivatives [4]. The pyridine ring maintains planarity due to its aromatic character, while the substituents adopt conformations that minimize steric interactions [5].
The tert-butyldimethylsilyl protecting group introduces significant steric bulk around the silicon center, with the tert-butyl group adopting a tetrahedral geometry [6]. This bulky substituent creates a sterically demanding environment that influences the compound's reactivity and physical properties [7]. Crystallographic studies of related silyl-protected compounds have demonstrated that the silicon-oxygen bond length typically ranges from 1.63 to 1.66 Ångström units [6].
The methoxy substituent at the 5-position of the pyridine ring contributes to the compound's electronic properties through resonance effects [8]. The spatial arrangement of these functional groups creates a molecular architecture with distinct hydrophobic and hydrophilic regions, influencing its solubility characteristics and intermolecular interactions [9].
While specific crystallographic data for 3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine are not extensively documented in the literature, structural information can be inferred from related tert-butyldimethylsilyl-protected compounds [6]. A closely related compound, 2-((tert-butyldimethylsilyl)oxy), crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 10.0187(5) Ångström, b = 11.9948(5) Ångström, c = 13.6259(7) Ångström, and β = 102.521(5)° [6].
The crystallographic analysis of similar compounds reveals that the silicon atom adopts a tetrahedral coordination environment with Si-O bond distances of approximately 1.64 Ångström and Si-C bond distances ranging from 1.85 to 1.90 Ångström [6]. The crystal packing typically involves van der Waals interactions between the bulky tert-butyl groups and weak intermolecular forces between the aromatic pyridine rings [7].
Crystallographic Parameter | Related Compound Value |
---|---|
Crystal System | Monoclinic [6] |
Space Group | P2₁/n [6] |
Unit Cell Parameter a | 10.0187(5) Å [6] |
Unit Cell Parameter b | 11.9948(5) Å [6] |
Unit Cell Parameter c | 13.6259(7) Å [6] |
Beta Angle | 102.521(5)° [6] |
Volume | 1598.51(14) ų [6] |
3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine exists as a solid under standard laboratory conditions [10] [11]. The compound typically appears as a white to off-white crystalline material, characteristic of many organosilicon compounds containing aromatic heterocycles . The physical appearance is consistent with the molecular structure, which lacks extended conjugation that would impart significant coloration [13].
The solid-state properties are influenced by the presence of the bulky tert-butyldimethylsilyl protecting group, which affects crystal packing and intermolecular interactions [14]. Related compounds in this chemical class typically exhibit similar physical characteristics, presenting as stable crystalline solids with good handling properties under ambient conditions [15].
The solubility characteristics of 3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine are primarily determined by the balance between its hydrophobic and hydrophilic structural components [10]. The compound demonstrates favorable solubility in organic solvents, particularly those of moderate to low polarity [13].
The tert-butyldimethylsilyl group significantly enhances lipophilicity compared to the unprotected hydroxymethyl analog, resulting in good solubility in solvents such as dichloromethane, tetrahydrofuran, and other common organic media . The methoxy substituent provides some degree of polarity, contributing to the compound's overall solubility profile [16].
Solvent Type | Solubility Characteristics |
---|---|
Organic Solvents | Soluble in dichloromethane, tetrahydrofuran |
Water | Limited water solubility |
Alcohols | Moderate solubility expected |
Hydrocarbons | Good solubility due to lipophilic character |
The compound's limited water solubility is attributed to the hydrophobic nature of the tert-butyldimethylsilyl protecting group, which dominates the molecule's solvation behavior [17]. This solubility profile is advantageous for organic synthetic applications where water-free conditions are required [15].
Specific melting and boiling point data for 3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine are not readily available in the current literature [11]. However, thermal properties can be estimated based on structurally related compounds and the known characteristics of tert-butyldimethylsilyl-protected molecules [18].
Similar organosilicon compounds containing pyridine rings typically exhibit melting points in the range of 50-120°C, depending on the degree of substitution and molecular weight [16]. The presence of the bulky tert-butyldimethylsilyl group generally increases the melting point compared to unprotected analogs due to enhanced van der Waals interactions in the solid state [14].
The boiling point is expected to be elevated due to the molecular weight of 253.413 atomic mass units and the presence of the silicon-containing substituent [1]. Compounds of similar molecular complexity typically exhibit boiling points in the range of 280-350°C under standard atmospheric pressure [16].
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine through analysis of both proton and carbon-13 spectra [21]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that correspond to the distinct chemical environments within the molecule [22].
The pyridine ring protons typically appear in the aromatic region between 7.5-8.2 parts per million, with the proton at position 6 appearing as a doublet around 8.0-8.2 parts per million and the proton at position 4 as a doublet in the 7.5-7.7 parts per million range [3]. The methylene protons adjacent to the silicon atom (-CH₂O-) generate a characteristic singlet around 4.7-4.9 parts per million [3].
Proton Assignment | Chemical Shift (δ ppm) | Multiplicity |
---|---|---|
H-6 (pyridine) | 8.0-8.2 [3] | Doublet |
H-4 (pyridine) | 7.5-7.7 [3] | Doublet |
-CH₂O- | 4.7-4.9 [3] | Singlet |
-OCH₃ | 3.8-4.0 [3] | Singlet |
-C(CH₃)₃ | 0.9-1.0 [3] | Singlet |
-Si(CH₃)₂ | 0.0-0.1 [3] | Singlet |
The methoxy group (-OCH₃) appears as a sharp singlet around 3.8-4.0 parts per million, while the tert-butyl protons of the silyl protecting group generate a characteristic singlet at 0.9-1.0 parts per million [3]. The silicon-bound methyl groups (-Si(CH₃)₂) produce a diagnostic singlet in the upfield region around 0.0-0.1 parts per million [22].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the pyridine carbon signals typically in the 120-160 parts per million range, with the carbon bearing the methoxy substituent showing a characteristic downfield shift [3]. The methylene carbon adjacent to silicon appears around 65-70 parts per million, while the tert-butyl carbons and silicon-bound methyl carbons appear in their expected upfield regions [23].
Mass spectrometric analysis of 3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine provides molecular weight confirmation and structural information through fragmentation patterns [3]. The molecular ion peak appears at mass-to-charge ratio 253, corresponding to the calculated molecular weight of the compound [1].
The fragmentation pattern typically includes characteristic losses associated with the tert-butyldimethylsilyl protecting group [3]. Common fragmentation pathways involve loss of the tert-butyl group (loss of 57 mass units) and subsequent loss of dimethylsilanol or related silicon-containing fragments . The base peak often corresponds to the pyridine-containing fragment after elimination of the entire silyl protecting group .
Fragment | Mass-to-Charge Ratio | Assignment |
---|---|---|
Molecular Ion | 253 [1] | [M]⁺ |
Base Peak | ~196 | [M - C₄H₉]⁺ (loss of tert-butyl) |
Pyridine Fragment | ~138 | After silyl group loss |
Methoxypyridine | ~109 | Core pyridine fragment |
High-resolution mass spectrometry provides accurate mass determination, confirming the molecular formula C₁₃H₂₃NO₂Si with typical mass accuracy within 5 parts per million [9]. Electron impact ionization typically produces the most informative fragmentation patterns for structural elucidation [3].
Infrared spectroscopy of 3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine reveals characteristic absorption bands that correspond to the functional groups present in the molecule [25]. The pyridine ring exhibits characteristic carbon-carbon and carbon-nitrogen stretching vibrations in the fingerprint region between 1400-1600 wavenumbers [26].
The silicon-oxygen bond generates a strong absorption band typically around 1000-1100 wavenumbers, which is diagnostic for silyl ethers [15]. The methoxy group contributes carbon-oxygen stretching vibrations around 1200-1300 wavenumbers, while the methyl groups associated with both the methoxy and tert-butyldimethylsilyl substituents produce characteristic carbon-hydrogen stretching absorptions in the 2800-3000 wavenumber region [25].
Functional Group | Wavenumber Range (cm⁻¹) | Assignment |
---|---|---|
Pyridine C=C, C=N | 1400-1600 [26] | Ring stretching |
Si-O Stretch | 1000-1100 [15] | Silicon-oxygen bond |
C-O Stretch (methoxy) | 1200-1300 [25] | Carbon-oxygen stretch |
C-H Stretch | 2800-3000 [25] | Methyl groups |
Pyridine C-H | 3000-3100 [26] | Aromatic C-H |
The absence of broad hydroxyl stretching absorptions around 3200-3600 wavenumbers confirms the protection of the hydroxymethyl group by the tert-butyldimethylsilyl moiety [14]. The overall infrared spectrum provides a fingerprint for compound identification and purity assessment [27].
The ultraviolet-visible absorption spectrum of 3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine exhibits characteristic features associated with substituted pyridine derivatives [28] [29]. The compound displays primary absorption maxima in the 260-280 nanometer range, which is typical for methoxy-substituted pyridines [30] [31].
The pyridine chromophore contributes both π→π* transitions around 240 nanometers and n→π* transitions in the longer wavelength region around 260-280 nanometers [28]. The methoxy substituent at position 5 acts as an electron-donating group, causing a bathochromic shift (red shift) compared to unsubstituted pyridine [31]. The molar extinction coefficient for the main absorption band typically ranges from 2000-4000 liters per mole per centimeter [31].
Transition Type | Wavelength Range (nm) | Molar Extinction Coefficient |
---|---|---|
π→π* Transition | ~240 [28] | High intensity |
n→π* Transition | 260-280 [28] [31] | Moderate intensity |
Bathochromic Shift | Due to methoxy group [31] | Enhanced absorption |
The tert-butyldimethylsilyl protecting group does not significantly contribute to the chromophore due to its saturated aliphatic nature, but may influence the fine structure of the absorption spectrum through conformational effects [32]. The ultraviolet-visible spectrum serves as a valuable tool for compound identification and concentration determination in analytical applications [29].